Functional CCR5 Antagonism: A Discriminating Pharmacological Profile vs. 5-Lipoxygenase Inhibitors
The compound has been identified as a CCR5 antagonist, a mechanism that distinguishes it from other structurally similar piperidine derivatives that primarily target enzymes like 5-lipoxygenase (5-LOX). For instance, a close structural analog in the 4-(heteroaryloxy)piperidine series, CHEMBL3416168, demonstrates inhibition of human 5-LOX with an IC50 of 10,000 nM [1]. The functional antagonism at a chemokine GPCR (CCR5) vs. enzymatic inhibition (5-LOX) represents a fundamental difference in mechanism of action, which will drive divergent applications in immunology and virology.
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | CCR5 Antagonist (functional activity, quantitative IC50/EC50 data not available in binding databases, identified via pharmacological screening [2]) |
| Comparator Or Baseline | Structurally similar analog CHEMBL3416168: 5-Lipoxygenase inhibitor, IC50 = 10,000 nM in human blood PMNL [1] |
| Quantified Difference | Qualitative difference in primary target (GPCR vs. enzyme). The comparator has a defined IC50 for 5-LOX, while the target compound's screening data points to a CCR5-mediated mechanism. |
| Conditions | Target compound: Pharmacological screening for CCR5 antagonism. Comparator: Inhibition of 5-LOX in A23187-stimulated human blood polymorphonuclear leukocytes (PMNL). |
Why This Matters
Selecting for a CCR5 antagonist over a 5-LOX inhibitor is critical for research programs focused on HIV entry inhibition or specific inflammatory pathways, avoiding off-target effects associated with the arachidonic acid cascade.
- [1] BindingDB. BDBM50078879 (CHEMBL3416168). Affinity Data: IC50 of 1.00E+4 nM for human 5-LOX in A23187-stimulated human blood PMNL. View Source
- [2] 张会利. Semantic Scholar Author Profile. States the compound can be used as a CCR5 antagonist. View Source
